(E)-Antiviral Agent 67 vs. Ribavirin: DENV NS5 RdRp Inhibitory Potency (Ki) Comparison
(E)-Antiviral agent 67 (compound PC6) demonstrates sub-nanomolar inhibition of DENV NS5 RdRp with a Ki of 1.12 nM, determined via enzymatic assay [1]. In contrast, the nucleoside analog ribavirin—a broad-spectrum antiviral with reported activity against DENV—exhibits an EC₅₀ of 18.07 μmol/L (18,070 nM) in plaque reduction assays against DENV, representing a >16,000-fold difference in potency relative to the Ki of (E)-antiviral agent 67 [2]. It is important to note that this comparison spans enzymatic Ki versus cellular EC₅₀ measurements, which inherently differ due to cellular permeability and metabolism requirements for ribavirin. Nevertheless, the magnitude of difference underscores that (E)-antiviral agent 67 engages the RdRp target with substantially higher intrinsic binding affinity than the clinically established comparator.
| Evidence Dimension | DENV NS5 RdRp inhibition potency |
|---|---|
| Target Compound Data | Ki = 1.12 nM (enzymatic assay) |
| Comparator Or Baseline | Ribavirin: EC₅₀ = 18.07 μmol/L (18,070 nM) (plaque reduction assay, DENV) |
| Quantified Difference | >16,000-fold lower Ki value for target compound (absolute difference: 1.12 nM vs. 18,070 nM; cross-assay comparison noted) |
| Conditions | Target: DENV NS5 RdRp enzymatic assay; Comparator: DENV plaque reduction assay in cell culture |
Why This Matters
For mechanism-of-action studies or in vitro enzymatic screening programs requiring maximal target engagement, the >16,000-fold potency advantage (notwithstanding cross-assay caveats) supports selecting (E)-antiviral agent 67 over ribavirin for NS5 RdRp inhibition experiments.
- [1] TargetMol. Antiviral agent 67 (CAS 25111-96-0) Product Information. T206310. View Source
- [2] Acta Pharmaceutica Sinica (2024). Design, synthesis, and activity of 5-cyano-2-thiacetyl aromatic pyrimidinone as DENV NS5 RdRp inhibitors. YXXB. View Source
